molecular formula C11H16N4O2 B3010625 (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide CAS No. 1807939-61-2

(2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide

Cat. No. B3010625
CAS RN: 1807939-61-2
M. Wt: 236.275
InChI Key: PKDROEAQLLQUOB-XVKPBYJWSA-N
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Description

The compound (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide is a carboxamide derivative, which is a class of organic compounds typically characterized by the presence of a carbonyl group attached to an amine. Carboxamides are significant in medicinal chemistry due to their presence in a variety of biologically active molecules.

Synthesis Analysis

The synthesis of carboxamide derivatives can be achieved through the reaction of free carboxylic acids with amines in the presence of coupling reagents. A relevant method for synthesizing such compounds involves the use of 1-methyl-2-halopyridinium iodides as coupling agents, which can rapidly form carboxamides in high yields when reacted with equimolar amounts of free carboxylic acids and secondary or tertiary amines . Another approach for synthesizing substituted carboxamides includes a parallel solution-phase method, which involves multiple steps starting from itaconic acid and results in good overall yields and high purity of the final carboxamide products .

Molecular Structure Analysis

While the specific molecular structure of (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide is not detailed in the provided papers, the structure of related carboxamide compounds can provide insight. For example, the molecular structure of a related compound, (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid, shows that the 2,3-dioxopiperazine ring can adopt a half-chair conformation, and the molecules can be linked into centrosymmetric dimers through classical O—H⋯O hydrogen bonds . This information suggests that the molecular structure of carboxamides can significantly influence their intermolecular interactions and crystal packing.

Chemical Reactions Analysis

Carboxamide derivatives can undergo a variety of chemical reactions. For instance, 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, a related compound, can react with different reagents such as triethyl orthoformate, hydrazine hydrate, acetic anhydride, and others to yield new oxopyrazolinylpyridines and related heterocyclic compounds . These reactions demonstrate the versatility of carboxamide derivatives in forming diverse chemical structures, which is essential for the development of new pharmaceuticals and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives are influenced by their molecular structure. The presence of the carbonyl group and the amine provides opportunities for hydrogen bonding, which can affect solubility, melting point, and other physical properties. Although the specific properties of (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide are not discussed in the provided papers, the general behavior of carboxamides suggests that they may have moderate to high solubility in polar solvents and could exhibit polymorphism due to different possible conformations and packing arrangements in the solid state.

Scientific Research Applications

Catalytic Aminocarbonylation

(2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide and related compounds can be synthesized via palladium-catalysed aminocarbonylation of iodopyrazine, as shown in the study by Takács et al. (2007). This process facilitates the production of N-substituted nicotinamides and pyridyl-glyoxylamides, which are of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Synthesis of Pteridine Derivatives

Research by Albert (1979) explored the conversion of 2-aminopyrazine-3-carboxamide derivatives into various pteridin-4-ones, including 2-alkyl-, 2-trifluoromethyl-, and 2-phenyl-derivatives. These compounds have potential biological and pharmacological applications (Albert, 1979).

Radioactive Tracer Synthesis

Wang et al. (2018) describe the synthesis of a compound structurally similar to (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide as a potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation studies (Wang et al., 2018).

Development of NLO and Anticancer Agents

Jayarajan et al. (2019) conducted a study synthesizing and characterizing compounds related to 6-oxopiperidine-3-carboxamide. These compounds were investigated for their non-linear optical (NLO) properties and potential anticancer activity (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Activation of TrkB Receptor

Setterholm et al. (2015) reported the synthesis of a compound closely related to (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide, specifically for its potential as an activator of the TrkB receptor in mammalian neurons, which can have therapeutic implications (Setterholm, McDonald, Boatright, & Iuvone, 2015).

Diverse Molecular Synthesis

A study by González-Vera et al. (2005) involved the synthesis of chiral spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-amino nitriles, which are structurally related to 6-oxopiperidine-3-carboxamide. Such methods contribute to the diversity of molecular synthesis in pharmacology (González-Vera, García-López, & Herranz, 2005).

Pharmacokinetic Modeling and Safety Assessment

Research by Kamimura et al. (2017) and Sharma et al. (2014) focuses on the pharmacokinetic modeling and safety assessment of compounds structurally similar to (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide. These studies contribute to the understanding of metabolic pathways and safety profiles of related compounds (Kamimura et al., 2017); (Sharma et al., 2014).

Antimicrobial and Analgesic Activities

Nosova et al. (2020) synthesized 2-oxopiperidine-3-carboxamides and evaluated their antimicrobial and analgesic activities. This research demonstrates the potential therapeutic applications of compounds in the same class as (2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide (Nosova, Lezhnina, Gein, Novikova, & Gein, 2020).

properties

IUPAC Name

(2S,3S)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-14-9(16)4-3-7(11(12)17)10(14)8-5-6-13-15(8)2/h5-7,10H,3-4H2,1-2H3,(H2,12,17)/t7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDROEAQLLQUOB-XVKPBYJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)N)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CCC1=O)C(=O)N)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-1-Methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide

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